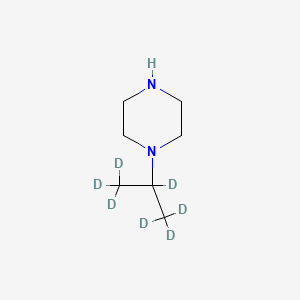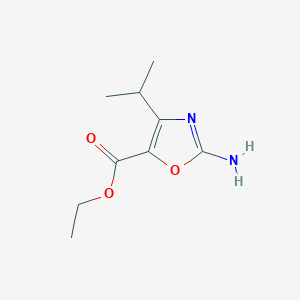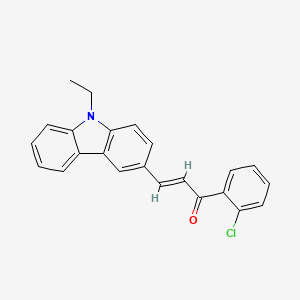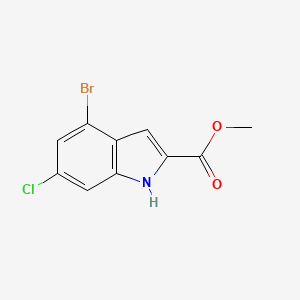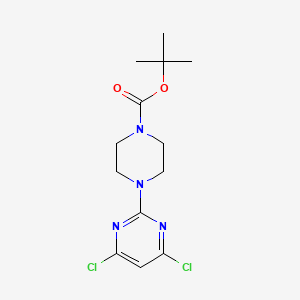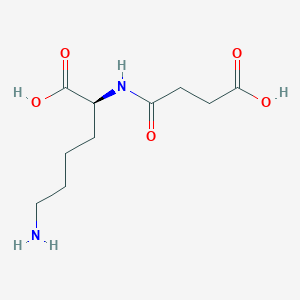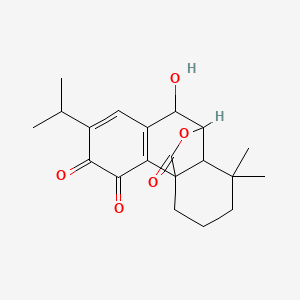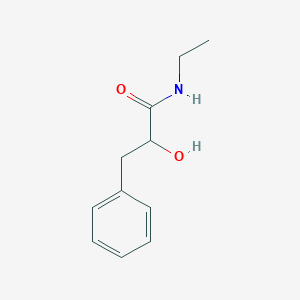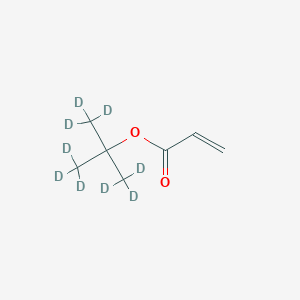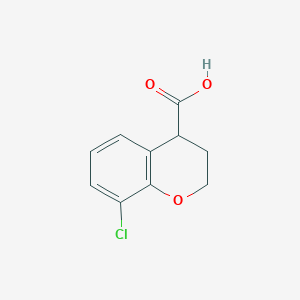![molecular formula C50H80O28 B12311201 [3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)
[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「[3,5-ジヒドロキシ-6-(ヒドロキシメチル)-4-[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシオキサン-2-イル] 13-[5-ヒドロキシ-6-(ヒドロキシメチル)-3,4-ビス[[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ]オキサン-2-イル]オキシ-5,9-ジメチル-14-メチリデンテトラシクロ[11.2.1.01,10.04,9]ヘキサデカン-5-カルボン酸エステル」は、非常に複雑な有機分子です。複数のヒドロキシル基、オキサン環、およびテトラシクリックコア構造を特徴としています。このような化合物は、その複雑な構造と潜在的な生物活性のために、様々な科学研究分野で関心を集めています。
準備方法
合成経路と反応条件
この化合物の合成には、オキサン環の形成やヒドロキシル基の導入など、複数の手順が必要になる可能性があります。典型的な合成経路には以下のようなものがあります。
オキサン環の形成: 適切な前駆体を使用して環化反応を行うことができます。
ヒドロキシル基の導入: 酸化反応や、後で除去される保護基を用いてヒドロキシル基を導入することができます。
テトラシクリックコアの組み立て: 環状付加反応やその他の方法を使用して、複雑なコア構造を形成することができます。
工業生産方法
このような複雑な分子の工業生産には、以下のような高度な技術が必要になります。
複数段階の合成: 各段階は、収率と純度を最適化する必要があります。
精製: クロマトグラフィーなどの技術は、目的の生成物を分離するために不可欠です。
品質管理: NMR や質量分析などの分析方法は、化合物の構造と純度を確認するために使用されます。
化学反応の分析
反応の種類
この化合物は、以下のような様々な化学反応を起こすことができます。
酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを形成することができます。
還元: 還元反応によって、ケトンまたはアルデヒドをアルコールに戻すことができます。
置換: ヒドロキシル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化剤: PCC (ピリジニウムクロロクロメート) や KMnO₄ (過マンガン酸カリウム) など。
還元剤: NaBH₄ (水素化ホウ素ナトリウム) や LiAlH₄ (水素化リチウムアルミニウム) など。
置換試薬: SOCl₂ (塩化チオニル) など、ヒドロキシル基をクロリドに変換するため。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬や条件によって異なります。例えば、ヒドロキシル基の酸化によりケトンやアルデヒドが生成され、還元によりアルコールが生成されます。
科学的研究の応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして、あるいは反応機構を研究するためのモデル化合物として使用することができます。
生物学
生物学では、酵素阻害や受容体結合などの潜在的な生物活性を研究することができます。
医学
医学では、抗炎症作用や抗がん作用などの潜在的な治療効果について調査することができます。
産業
産業では、新素材の開発や化学反応における触媒として使用される可能性があります。
作用機序
この化合物の作用機序は、分子標的との特定の相互作用に依存します。例えば、酵素や受容体に結合して、その活性を変化させる可能性があります。関与する経路には、シグナル伝達経路や代謝経路が含まれる可能性があります。
特性
IUPAC Name |
[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKOVOOJNJHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
